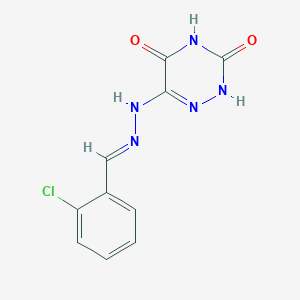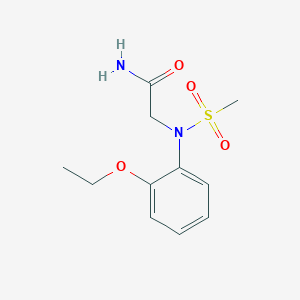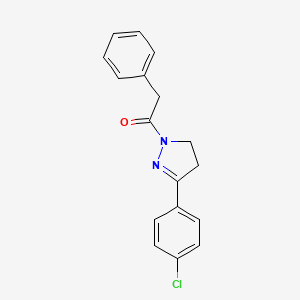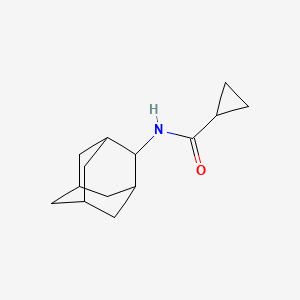
N-(4-chlorobenzyl)-2-biphenylcarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorobenzyl)-2-biphenylcarboxamide, also known as CB-13, is a synthetic cannabinoid compound that has gained attention in recent years due to its potential therapeutic applications. This compound is a CB1 receptor agonist, which means it can bind to and activate the CB1 receptor in the brain and other tissues. In
Mecanismo De Acción
N-(4-chlorobenzyl)-2-biphenylcarboxamide acts as a CB1 receptor agonist, which means it can bind to and activate the CB1 receptor in the brain and other tissues. The CB1 receptor is a G protein-coupled receptor that is primarily located in the central nervous system. Activation of the CB1 receptor can result in a variety of physiological effects, including analgesia, sedation, and appetite stimulation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase levels of dopamine and serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects. Additionally, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory conditions such as arthritis. This compound has also been shown to have antitumor effects in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-chlorobenzyl)-2-biphenylcarboxamide is its high potency and selectivity for the CB1 receptor, which makes it a useful tool for studying the CB1 receptor and its effects. However, one limitation of this compound is its potential for abuse and dependence, which may limit its use in certain research settings.
Direcciones Futuras
There are several future directions for research on N-(4-chlorobenzyl)-2-biphenylcarboxamide. One area of interest is the development of this compound analogs with improved pharmacological properties, such as increased potency or decreased potential for abuse. Additionally, further research is needed to fully understand the mechanisms underlying the anxiolytic, antidepressant, and anti-inflammatory effects of this compound. Finally, studies are needed to evaluate the safety and efficacy of this compound in human clinical trials for the treatment of pain, anxiety, and depression.
Métodos De Síntesis
The synthesis of N-(4-chlorobenzyl)-2-biphenylcarboxamide involves the reaction of 4-chlorobenzyl chloride with 2-biphenylcarboxylic acid in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
N-(4-chlorobenzyl)-2-biphenylcarboxamide has been studied for its potential therapeutic applications, particularly in the treatment of pain, anxiety, and depression. It has been shown to have analgesic effects in animal models of pain, as well as anxiolytic and antidepressant effects in animal models of anxiety and depression. Additionally, this compound has been studied for its potential anti-inflammatory and anti-cancer properties.
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO/c21-17-12-10-15(11-13-17)14-22-20(23)19-9-5-4-8-18(19)16-6-2-1-3-7-16/h1-13H,14H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IINBGSAHQGQQJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-{2-[(4-hydroxy-2-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5862881.png)
![3-[(3,4-dichlorobenzyl)amino]-2-cyclopenten-1-one](/img/structure/B5862893.png)

![N'-{[(2-methoxyphenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5862907.png)




![5-(4-ethylphenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5862934.png)
![N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)(phenyl)methylene]benzenesulfonamide](/img/structure/B5862941.png)


